molecular formula C24H25N5 B2567312 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE CAS No. 900899-54-9

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE

Cat. No.: B2567312
CAS No.: 900899-54-9
M. Wt: 383.499
InChI Key: JNDZAEIUCIVEMQ-UHFFFAOYSA-N
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Description

1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine is a chemical compound featuring a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its utility in protein kinase inhibitor research . The pyrazolo[1,5-a]pyrimidine framework is a privileged structure in drug discovery, particularly for developing targeted cancer therapies . This core structure is found in several inhibitors targeting kinases such as Tropomyosin Receptor Kinases (Trk) and Phosphoinositide 3-kinase δ (PI3Kδ) . Kinases are essential enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of various diseases, including cancer and inflammatory conditions . The specific substitution pattern on this compound—with a 4-methylphenyl group at the 3-position and a phenylpiperazine at the 7-position—suggests its potential as a key intermediate for synthesizing novel molecules or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets . Researchers can leverage this compound to explore new therapeutic avenues in oncology and other kinase-dependent diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-8-10-20(11-9-18)22-17-25-29-23(16-19(2)26-24(22)29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDZAEIUCIVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-phenylpiperazine and a suitable aldehyde under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and influence various cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogues reported in the literature.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazolo[1,5-a]pyrimidine Core) Key Features Biological Activity (If Reported) Reference
Target Compound 5-Methyl, 3-(4-methylphenyl), 7-(4-phenylpiperazinyl) Enhanced lipophilicity from 4-methylphenyl and phenylpiperazine; potential CNS penetration Not explicitly reported, but structural analogs suggest kinase inhibition or GPCR modulation
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine 5-Isopropyl, 2-methyl, 3-phenyl, 7-(4-methylpiperazinyl) Increased steric bulk at position 5; methylpiperazine may reduce metabolic stability Anticancer activity (e.g., IC₅₀ values not specified)
(4-Benzyhydrylpiperazinyl)-[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone 5-Thiophenyl, 7-CF₃, 3-(benzhydrylpiperazinyl) Strong electron-withdrawing CF₃ group; benzhydrylpiperazine enhances receptor binding Potent inhibition of multidrug resistance proteins (e.g., MRP1)
MK7 (2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 2-(3-chlorophenyl), 5-phenyl, 7-one Ketone at position 7 reduces basicity; chloro group improves binding selectivity Antiproliferative activity in cancer models
10d (Triazole-linked glycohybrid with 4-chlorophenyl) 5-(4-chlorophenyl), 7-O-linked triazole-glycoside Glycosylation enhances solubility; chlorophenyl improves cytotoxicity IC₅₀ = 29.1 µM (MDA-MB231 cells)

Key Comparative Insights

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-(4-methylphenyl) group in the target compound (electron-donating) contrasts with the 3-CF₃ group in ’s compound (electron-withdrawing). The latter shows enhanced activity against MRP1, likely due to improved interactions with hydrophobic pockets .
  • Piperazine Modifications : Replacing 4-phenylpiperazine with 4-methylpiperazine (as in ) reduces steric hindrance but may decrease metabolic stability due to increased susceptibility to oxidation .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to , where morpholine or piperazine derivatives undergo nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core. Yields for such reactions typically exceed 90% under optimized conditions .
  • In contrast, glycosylated analogs (e.g., 10d) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which adds synthetic complexity but improves aqueous solubility .

Pharmacological Potential While the target compound lacks explicit activity data, structurally related compounds demonstrate anticancer, antimicrobial, and multidrug resistance reversal properties. For example, MK7 () and 10d () show IC₅₀ values in the low micromolar range against breast cancer cells .

Biological Activity

The compound 1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its anticancer properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
Molecular Formula C19H22N6
Molecular Weight 334.42 g/mol
IUPAC Name 1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically, studies have shown that derivatives similar to 1-[5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-Yl]-4-Phenylpiperazine possess inhibitory effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
  • HCT-116 (Colon Cancer) : Displayed significant cytotoxicity with an IC50 value of 42.30 µM.

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells through mechanisms that require further elucidation.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. The interaction with CDK2 is hypothesized to disrupt the phosphorylation of target proteins necessary for cell cycle progression, thereby leading to cell cycle arrest in cancer cells.

The molecular mechanism by which 1-[5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-Yl]-4-Phenylpiperazine exerts its biological effects involves:

  • Binding Interactions : The compound binds to the ATP-binding site of CDK2, inhibiting its activity.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed, leading to apoptosis and reduced cell viability in treated cancer cell lines.

Study 1: Anticancer Activity Evaluation

In a study conducted by Wei et al., various pyrazolo[1,5-a]pyrimidine derivatives were screened for their anticancer properties against A549 lung cancer cells. The most potent derivative demonstrated an IC50 value of 26 µM, indicating significant cytotoxic potential.

Study 2: CDK2 Inhibition

Research published in MDPI highlighted that compounds structurally similar to the target compound showed promising results in inhibiting CDK2 activity. The study provided evidence through molecular docking studies that these compounds effectively bind to the active site of CDK2, confirming their potential as therapeutic agents for cancer treatment.

Q & A

Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives with piperazine substituents?

Answer:
Synthesis typically involves multi-step reactions:

Core Formation: Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or α,β-unsaturated ketones) forms the pyrazolo[1,5-a]pyrimidine core .

Substituent Introduction: Nucleophilic substitution or cross-coupling reactions introduce piperazine and aryl groups. For example, reacting 7-chloro derivatives with piperazine under reflux in aprotic solvents (e.g., DMF) yields the piperazine-linked structure .

Purification: Column chromatography or recrystallization ensures purity. Yield optimization often requires temperature control and catalyst selection (e.g., Pd catalysts for coupling reactions) .

Basic: How do structural modifications influence solubility and bioavailability?

Answer:
Key structural factors include:

  • Piperazine Substitution: Introducing hydrophilic groups (e.g., pyridinyl on piperazine) improves aqueous solubility. For instance, 4-(pyridin-2-yl)piperazine derivatives show enhanced solubility compared to phenyl-substituted analogs .
  • Aryl Group Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring reduce solubility but may enhance membrane permeability .
  • Methyl Groups: 5-Methyl and 4-methylphenyl groups increase lipophilicity, requiring formulation adjustments (e.g., co-solvents) for in vivo studies .

Advanced: How can computational methods optimize synthesis and predict biological activity?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error in synthesis .
  • Molecular Docking: Predict binding affinity to targets (e.g., kinases) by simulating interactions between the compound’s piperazine and pyrazolopyrimidine moieties with active sites. Docking studies on similar compounds highlight the importance of the 4-methylphenyl group for hydrophobic interactions .
  • Machine Learning: Train models on existing SAR data to prioritize substituents for activity (e.g., predicting trifluoromethyl’s impact on kinase inhibition) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Control for Substituent Variability: Contradictions often arise from minor structural differences (e.g., 4-methylphenyl vs. 4-methoxyphenyl). Compare analogs with identical core structures but varying substituents .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to reference inhibitors .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends. For example, piperazine-linked pyrazolopyrimidines generally show higher anti-proliferative activity than non-piperazine analogs .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy: 1H/13C NMR verifies substituent positions (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 443.5 for a related compound) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing 5-methyl from 3-methyl substitution) .

Advanced: How to design in vitro assays for kinase inhibition potential?

Answer:

Target Selection: Focus on kinases with structural homology to known pyrazolopyrimidine targets (e.g., JAK2 or Aurora kinases) .

Assay Conditions:

  • Use ATP-concentration-matched assays to avoid false positives.
  • Include positive controls (e.g., staurosporine) and measure IC50 values via dose-response curves .

Cellular Validation: Pair biochemical assays with cell-based tests (e.g., Western blotting for phospho-targets in cancer cell lines) .

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